Enhanced Lipophilicity vs. Potassium 3-Methyl-1,2,4-oxadiazole-5-carboxylate Drives Membrane Permeability
The target compound exhibits a consensus LogP of 0.74 (XLOGP3: 2.55, WLOGP: 2.27), which is significantly higher than the LogP of -4.25 reported for the unsubstituted methyl analog, Potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate (CAS 1240605-84-8) . This ~5-log unit difference represents a >100,000-fold increase in octanol-water partition coefficient, translating to vastly superior predicted membrane permeability and a dramatically different pharmacokinetic profile if incorporated into a drug scaffold.
| Evidence Dimension | Lipophilicity (octanol-water partition coefficient, LogP) |
|---|---|
| Target Compound Data | Consensus LogP: 0.74 (Calculated average of multiple models). XLOGP3: 2.55, WLOGP: 2.27 |
| Comparator Or Baseline | Potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate: Reported LogP of -4.25 |
| Quantified Difference | A >5 log unit increase (approx. LogP difference of 5.0), indicating the target compound is over 100,000 times more lipophilic. |
| Conditions | Computed values from different sources (Target: Bidepharm's in-silico models; Comparator: ChemScene's computational data). In-vitro LogD7.4 measurement is needed for a definitive comparison. |
Why This Matters
This massive lipophilicity difference is the single most important physicochemical predictor of ADME behavior, directly dictating whether a lead compound will be orally bioavailable or not; researchers cannot replace one with the other without redesigning the entire molecule.
